molecular formula C20H18FNO3 B14988771 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Cat. No.: B14988771
M. Wt: 339.4 g/mol
InChI Key: IDFBEFKEIGCBRJ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide (CAS 874139-70-5) is an organic compound with the molecular formula C20H18FNO3 and a molecular weight of 339.4 g/mol . Its structure features a phenoxyacetamide core substituted with both a 2-fluorobenzyl and a furan-2-ylmethyl group on the amide nitrogen . Compounds based on the phenoxyacetamide scaffold are of significant interest in medicinal chemistry research. Published scientific reviews highlight that phenoxyacetamide derivatives are frequently investigated for a wide range of pharmacological activities, including potential use as anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral agents . The specific biological profile and research applications of this compound are an active area of exploration, and researchers are encouraged to consult the primary scientific literature for the latest findings. This product is provided for research purposes in biochemistry and pharmaceutical development. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C20H18FNO3/c21-19-11-5-4-7-16(19)13-22(14-18-10-6-12-24-18)20(23)15-25-17-8-2-1-3-9-17/h1-12H,13-15H2

InChI Key

IDFBEFKEIGCBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, furan-2-ylmethanol, and phenoxyacetic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, such as

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling Up: Adapting the laboratory-scale synthesis to larger reactors and optimizing reaction conditions.

    Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and safety.

    Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces and modulating their activity.

    Pathway Modulation: Affecting cellular signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenoxy Ring N-Substituents Molecular Weight Key Features Reference
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide None (plain phenoxy) 2-fluorobenzyl, furan-2-ylmethyl 339.36 Baseline compound; balanced lipophilicity
2-(4-Bromophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (BH52547) 4-Bromo Same as above 418.26 Increased steric bulk; potential halogen bonding
2-(4-Chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (BH52548) 4-Chloro Same as above 373.81 Enhanced electron-withdrawing effects
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (STK912168) 4-Ethyl Same as above 367.42 Improved lipophilicity; ethyl group may modulate metabolism
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide (BH52545) N/A (benzamide core) Same as above 309.33 Amide replaced with benzamide; reduced polarity
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide 4-[(4-methylphenyl)sulfonylhydrazinylidene]methyl Furan-2-ylmethyl 427.47 Sulfonylhydrazine group adds hydrogen-bonding capacity

Key Observations:

  • Benzamide Analog (BH52545): Replacement of phenoxyacetamide with benzamide reduces polarity, which may alter pharmacokinetic profiles .

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 874192-35-5
  • Molecular Formula : C23_{23}H24_{24}FNO3_3
  • Molecular Weight : 381.4 g/mol

Structural Characteristics

The compound features a furan ring and a phenoxyacetamide moiety, contributing to its potential interactions with biological targets. The presence of a fluorine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. Inhibition of PTP1B has been linked to improved insulin sensitivity and glucose homeostasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PTP1B. The half-maximal inhibitory concentration (IC50_{50}) values were found to be in the low micromolar range, indicating potent activity .

Table 1: Inhibitory Activity of this compound on PTP1B

CompoundIC50_{50} (µM)
This compound0.92
Standard Inhibitor0.68

Animal Studies

Animal models have shown promising results regarding the metabolic effects of this compound. In diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced serum lipid levels. These findings suggest that the compound may have therapeutic potential for managing diabetes .

Case Study: Effects on Diabetic Rats

In a controlled study, diabetic rats treated with this compound exhibited:

  • Reduced Blood Glucose Levels : Significant decrease in fasting blood glucose.
  • Improved Insulin Sensitivity : Enhanced response to insulin administration.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology:

  • Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., coupling 2-fluorobenzylamine with furan-2-ylmethanol intermediates) . Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
  • Key optimizations : Control reaction temperature (60–80°C for substitution steps), pH (acidic for reduction steps using Fe powder), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology:

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; furan protons at δ 6.2–7.4 ppm) . IR spectroscopy confirms amide C=O stretches (~1650–1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~371.4 g/mol) and fragmentation patterns .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodology:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response analysis : Perform IC50_{50} determinations in triplicate with statistical validation (p < 0.05, ANOVA) to confirm potency discrepancies .
  • Metabolic stability testing : Use liver microsomes to assess if variations arise from differential metabolism in vitro vs. in vivo .

Q. What computational approaches predict the compound’s interaction with GABA-A receptors, given structural similarities to known modulators?

  • Methodology:

  • Molecular docking : Use AutoDock Vina to model binding to the GABA-A α1 subunit. Compare binding energies (< -8.0 kcal/mol suggests strong affinity) with reference ligands (e.g., benzodiazepines) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor interactions (e.g., hydrogen bonds with Ser205, hydrophobic contacts with Tyr209) .
  • SAR analysis : Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity using QSAR models .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodology:

  • X-ray crystallography : Solve the structure using SHELXL (monoclinic space group P21/cP2_1/c) to identify intramolecular H-bonds (e.g., N–H···O=C) and π-π stacking (fluorobenzyl-furan interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H-bonding, 30% van der Waals) to explain solubility and melting point trends .

Notes

  • For advanced studies, combine experimental data (e.g., crystallography ) with computational models to address mechanistic gaps.
  • Contradictions in bioactivity often stem from assay conditions—standardize protocols and validate with orthogonal methods (e.g., SPR for binding affinity) .

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